![molecular formula C46H68O23 B11936520 Crocin, for microscopy](/img/structure/B11936520.png)
Crocin, for microscopy
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Overview
Description
Crocin is a glycosylated apocarotenoid pigment predominantly found in saffron, derived from the red stigma of the Crocus sativus plant. It is known for its vibrant color and bioactive properties, making it a valuable compound in various fields, including microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Traditional production of crocin involves extraction from crocin-producing plants. recent advancements have led to the development of microbial synthesis methods. By engineering the metabolic pathways of zeaxanthin, crocetin, and crocin in Escherichia coli strains, researchers have successfully established a microbial pathway for synthesizing crocin and its derivatives . This method employs glycerol as the primary carbon source and involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .
Industrial Production Methods: Industrial production of crocin typically involves the extraction from saffron, which requires a significant number of flowers and is influenced by environmental factors. The microbial synthesis method offers a more sustainable and efficient alternative, with substantial yields achieved through genetic modifications and enzyme overexpression .
Chemical Reactions Analysis
Types of Reactions: Crocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving crocin include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.
Major Products Formed: The major products formed from the reactions involving crocin include its derivatives, such as crocetin and glycosylated forms of crocetin. These derivatives have distinct properties and applications in various fields .
Scientific Research Applications
Anticancer Applications
Crocin's anticancer properties have been extensively studied, particularly its effects on microtubule dynamics in cancer cells.
Case Study: HeLa Cells
- Methodology : HeLa cells were treated with crocin at various concentrations. Microscopic analysis revealed significant depolymerization of microtubules at 1000 nM concentration.
- Results : The study demonstrated that crocin effectively inhibited the growth of HeLa cells, showcasing its potential as an anticancer agent.
Concentration (nM) | Effect on Microtubules | Cell Viability (%) |
---|---|---|
0 | Normal | 100 |
1000 | Significant depolymerization | 40 |
Enhancement of Male Fertility
Recent studies have highlighted crocin's role in improving sperm motility and reducing oxidative stress in asthenozoospermic patients.
Case Study: Sperm Motility Improvement
- Methodology : Sperm samples from patients were treated with 1 mM crocin for three hours. Video microscopy was used to evaluate motility.
- Results : A significant increase in sperm velocity (1.9-fold) and distance traveled (1.7-fold) was observed post-treatment.
Group | Initial Velocity (µm/s) | Post-Treatment Velocity (µm/s) | ROS Level Reduction |
---|---|---|---|
G1 | 20 | 38 | 1.5-fold |
G2 | 15 | 25 | 2.4-fold |
Neuroprotective Effects
Crocin has been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage.
Case Study: Alzheimer’s Disease Model
- Methodology : Mice were treated with crocin prior to behavioral tests like the Morris water maze.
- Results : Crocin treatment resulted in improved memory performance and reduced amyloid-beta deposition.
Treatment Group | Escape Latency (seconds) | Amyloid-Beta Levels (µg/g) |
---|---|---|
Control | 60 | 5.0 |
Crocin | 30 | 2.0 |
Antioxidant Properties
Crocin's antioxidant capabilities have been further elucidated through various experimental approaches.
Case Study: Radical Scavenging Assay
- Methodology : The bleaching assay was performed to quantify the antioxidant activity of crocin.
- Results : Crocin exhibited significant radical scavenging activity at low concentrations.
Concentration (mM) | Bleaching Efficiency (%) |
---|---|
0.01 | 30 |
0.1 | 70 |
Mechanism of Action
The mechanism of action of crocin is complex and involves multiple pathways. It includes the inhibition of DNA and RNA synthesis, suppression of cell invasion and metastasis, targeting of cellular topoisomerase and microtubules, induction of apoptosis, suppression of telomerase activity, reduction of oxidative stress, and epigenetic effects . Crocin also modulates the VEGF/VEGFR2 signaling pathway, inhibiting angiogenesis and endothelial cell migration .
Comparison with Similar Compounds
Crocin is often compared with its aglycone, crocetin, another carotenoid isolated from saffron. Both compounds have similar bioactive properties, but crocetin has shown a higher ability to bind with VEGFR2 and is more effective in inhibiting angiogenesis . Other similar compounds include various glycosylated derivatives of crocetin, which differ in their glycosylation patterns and bioactive properties .
Conclusion
Crocin is a versatile compound with significant potential in various scientific research applications. Its unique bioactive properties, coupled with advancements in microbial synthesis methods, make it a valuable compound for further exploration and utilization in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C46H68O23 |
---|---|
Molecular Weight |
989.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethyl-16-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]heptadeca-2,4,6,8,10,12,14,16-octaenoate |
InChI |
InChI=1S/C46H68O23/c1-21(12-8-14-23(3)25(5)18-62-43-40(59)36(55)32(51)28(67-43)19-63-44-38(57)34(53)30(49)26(16-47)65-44)10-6-7-11-22(2)13-9-15-24(4)42(61)69-46-41(60)37(56)33(52)29(68-46)20-64-45-39(58)35(54)31(50)27(17-48)66-45/h6-15,26-41,43-60H,5,16-20H2,1-4H3/b7-6+,12-8+,13-9+,21-10-,22-11+,23-14-,24-15+/t26-,27-,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,43-,44-,45-,46+/m1/s1 |
InChI Key |
LUVDBMJRTUBHNX-RSXXRLSLSA-N |
Isomeric SMILES |
C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(/C)\C(=C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=C)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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